

cyazofamid independent laboratory validation ILV methods

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Compound Focus: Cyazofamid

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Regulatory Context and the ILV Data Gap

Authorities like the European Food Safety Authority (EFSA) have explicitly identified the need for an Independent Laboratory Validation (ILV) for **cyazofamid** residue methods.

- **Identified Data Gap:** In the peer review of **cyazofamid**, a specific **data gap was identified for an Independent Laboratory Validation (ILV) for the residue method in drinking water** [1].
- **Broader Method Requirements:** The same assessment also noted a need for **additional validation data for the residue method in processed commodities** and a validated method for surface water [1]. This indicates that ILV is a standard part of the comprehensive data required for regulatory approval.

Foundational Analytical Method for Cyazofamid and CCIM

Although a specific ILV protocol was not found, a published study provides a detailed analytical method for determining **cyazofamid** and its metabolite CCIM in grapes and wine, which can serve as a robust starting point for validation [2].

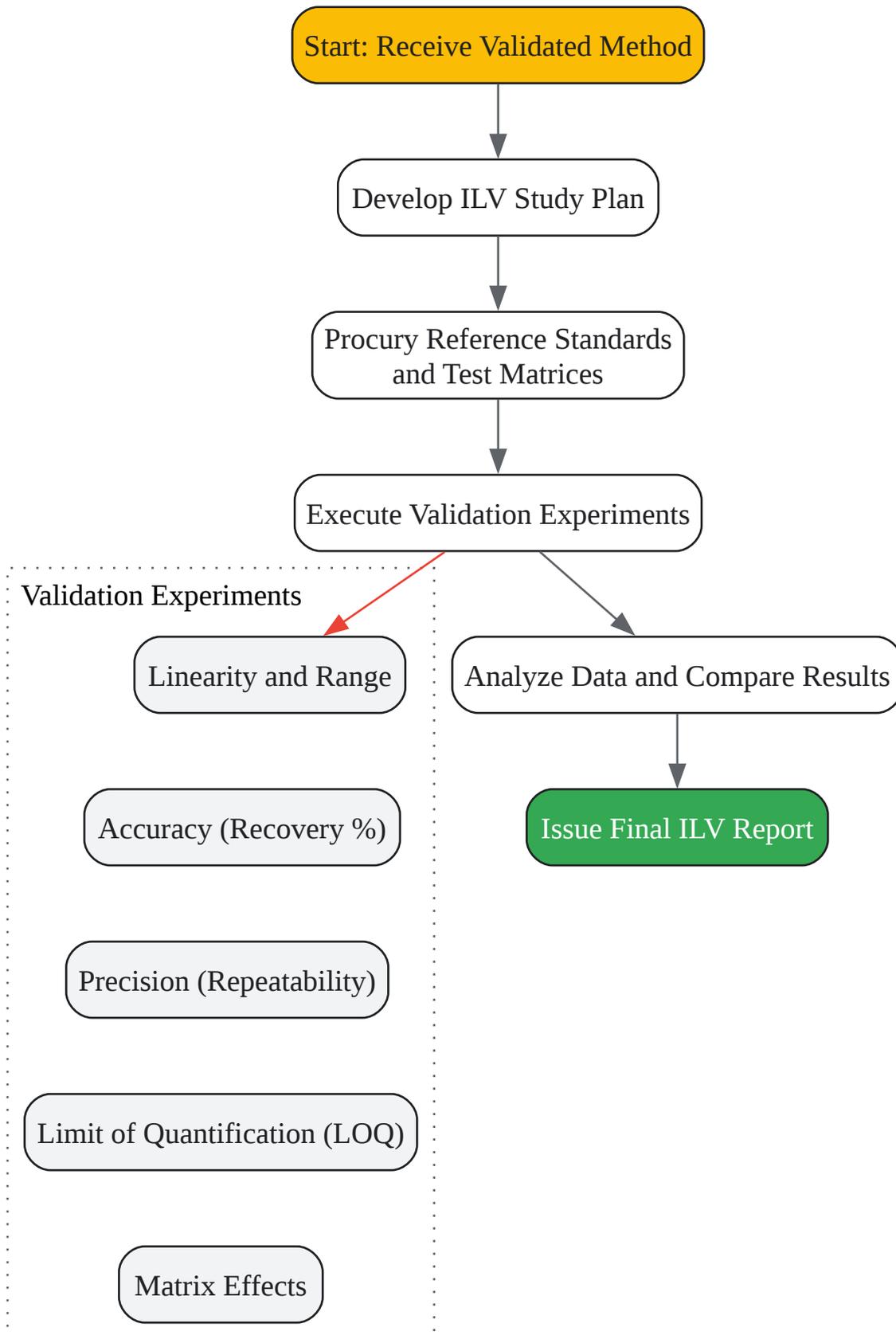
The core methodology used was **High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS)**. The following table summarizes the key validation parameters reported in this study [2].

Parameter	Details for Cyazofamid and CCIM
Analytical Technique	HPLC-MS/MS
Matrices Validated	Raw grape, wine, pomace
Linearity	$R^2 = 0.9981 - 0.9997$ (in solvent, grape, pomace, and wine matrices)

| **Recovery (Intra-day)** | **Cyazofamid:** 83% - 113% **CCIM:** 80% - 98% || **Precision (RSD)** | Intra-day RSD: 0.3% - 6.6% Inter-day RSD: 0.9% - 8.8% || **Limit of Quantification (LOQ)** | 5 µg/kg for all matrices |

A Framework for Your ILV Protocol

To develop a formal ILV application note, you should design a transfer and validation study based on the foundational method above. The following workflow outlines the key stages of the ILV process.



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The ILV should be performed by a laboratory that is independent of the one that developed the original method. The core objective is to confirm that the method performs according to pre-defined acceptance criteria (e.g., those in the table above) in the hands of different analysts, using different equipment, and on a different day [1] [2].

Protocol Development Guidance

When drafting your ILV protocol, consider including these detailed steps based on the literature:

- **Sample Preparation:** For high-water content commodities like grapes, the method involves an extraction step (e.g., using acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) and C18 [2].
- **Chromatographic Separation:** The method uses a C18 reverse-phase column. The mobile phase typically consists of methanol or acetonitrile and water, often with additives like formic acid or ammonium acetate to improve ionization and separation [2].
- **MS/MS Detection:** Detection is performed in multiple reaction monitoring (MRM) mode. Specific ion transitions for **cyazofamid** and CCIM must be optimized. The source should be Electrospray Ionization (ESI), operating in positive mode [2].
- **Specific Experiments:**
 - **Accuracy & Precision:** Fortify control matrix samples (e.g., grape, wine) at multiple concentrations (e.g., 5, 100, 1000 µg/kg) and analyze in replicates (n=5) over three different days [2].
 - **LOQ Determination:** The lowest fortification level that can be quantified with acceptable accuracy (e.g., 70-120%) and precision (RSD <20%) can be established as the LOQ, which has been shown to be 5 µg/kg [2].

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References

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2. The Dissipation of Cyazofamid and Its Main Metabolite ... [pmc.ncbi.nlm.nih.gov]

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